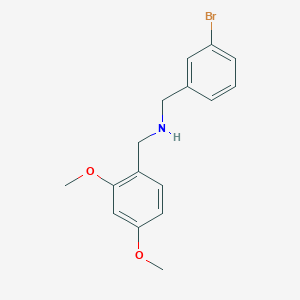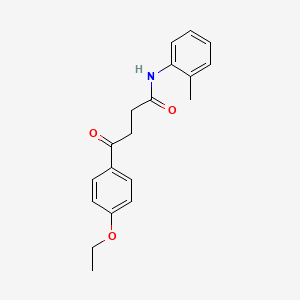
(3-bromobenzyl)(2,4-dimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromobenzyl)(2,4-dimethoxybenzyl)amine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects and has been used in lab experiments to investigate its mechanism of action. In
Applications De Recherche Scientifique
(3-bromobenzyl)(2,4-dimethoxybenzyl)amine has been studied for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been investigated for its potential as a cancer treatment due to its ability to induce apoptosis in cancer cells. (3-bromobenzyl)(2,4-dimethoxybenzyl)amine has also been studied for its potential as a tool for studying protein-protein interactions, as it can selectively bind to specific proteins.
Mécanisme D'action
The mechanism of action of (3-bromobenzyl)(2,4-dimethoxybenzyl)amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to selectively bind to certain proteins, which can lead to the inhibition of their activity. Additionally, (3-bromobenzyl)(2,4-dimethoxybenzyl)amine has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular signaling pathways.
Biochemical and Physiological Effects:
(3-bromobenzyl)(2,4-dimethoxybenzyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular signaling pathways. (3-bromobenzyl)(2,4-dimethoxybenzyl)amine has also been shown to selectively bind to specific proteins, which can lead to the inhibition of their activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-bromobenzyl)(2,4-dimethoxybenzyl)amine in lab experiments is its ability to selectively bind to specific proteins. This can be useful for studying protein-protein interactions and identifying potential drug targets. Additionally, its antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics. However, one limitation of using (3-bromobenzyl)(2,4-dimethoxybenzyl)amine in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for (3-bromobenzyl)(2,4-dimethoxybenzyl)amine research. One area of interest is its potential as a cancer treatment. Further studies are needed to understand its mechanism of action and to optimize its efficacy as a cancer treatment. Additionally, (3-bromobenzyl)(2,4-dimethoxybenzyl)amine could be further investigated for its potential as a tool for studying protein-protein interactions and identifying potential drug targets. Finally, its antibacterial and antifungal properties could be further explored for the development of new antibiotics.
Méthodes De Synthèse
The synthesis of (3-bromobenzyl)(2,4-dimethoxybenzyl)amine involves the reaction of 3-bromobenzyl chloride with 2,4-dimethoxybenzylamine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized and can be carried out on a large scale for research purposes.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-19-15-7-6-13(16(9-15)20-2)11-18-10-12-4-3-5-14(17)8-12/h3-9,18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFSLNPUDRXDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)




![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)

